molecular formula C26H23NO4 B2949553 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866727-07-3

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2949553
CAS No.: 866727-07-3
M. Wt: 413.473
InChI Key: SUMAKBLVWRBFRD-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a sophisticated chemical compound offered for research and development purposes. This molecule integrates a quinolin-4-one core, which is a privileged scaffold in medicinal chemistry, with distinct benzyl, dimethoxy, and p-methylbenzoyl functionalizations. These structural features make it a valuable intermediate for synthesizing novel chemical entities and probing structure-activity relationships. Its potential research applications are rooted in its complex structure, which may be leveraged in the discovery and optimization of pharmacologically active compounds, building upon research into related dihydroquinoline and dihydroisoquinoline derivatives . The precise molecular architecture suggests potential for interaction with various biological targets. Researchers can utilize this compound as a building block in organic synthesis, particularly for constructing more complex polycyclic systems, or as a standard in analytical method development. This product is strictly for research use and is not intended for diagnostic or therapeutic use. We provide comprehensive quality control, and each batch is supplied with full analytical data including HPLC and NMR spectroscopy for verification of identity and purity. For specific analytical data, pricing, or custom synthesis inquiries, please contact our technical sales team.

Properties

IUPAC Name

1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-9-11-19(12-10-17)25(28)21-16-27(15-18-7-5-4-6-8-18)22-14-24(31-3)23(30-2)13-20(22)26(21)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMAKBLVWRBFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions: The introduction of benzyl, dimethoxy, and methylbenzoyl groups can be achieved through various substitution reactions. For instance, benzylation can be performed using benzyl chloride in the presence of a base, while methylbenzoylation can be carried out using 4-methylbenzoyl chloride.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl and methylbenzoyl groups, using reagents like halogens or nitrating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

    Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure can be modified to enhance its therapeutic properties.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can bind to active sites, inhibiting or modulating the activity of target proteins. The benzyl and methylbenzoyl groups may enhance binding affinity and specificity, while the dimethoxy groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Role of the 3-Acyl Substituent

The 3-acyl group significantly impacts bioactivity and physicochemical properties:

Compound Name 3-Acyl Substituent Molecular Weight (g/mol) IC₅₀ (μM) Key Findings
Target Compound 4-Methylbenzoyl 417.5 N/A Structural analog of active pyrrole derivatives; methyl enhances activity
Compound B1 (Pyrrole derivative) 4-Methylbenzoyl ~300 (estimated) 6–8 High potency against pathogens
Compound B7 (Pyrrole derivative) 4-Methoxybenzoyl ~300 (estimated) >8 Methoxy substitution reduces activity
Compound 93 (Quinoline derivative) 4-Methoxybenzoyl 336 N/A Lower molecular weight; methoxy may reduce lipophilicity
Compound 80 (Quinoline derivative) Naphthalene-1-carbonyl 356 N/A Bulky naphthoyl group increases molecular weight; unknown activity
Compound Benzenesulfonyl ~450 (estimated) N/A Sulfonyl group increases polarity; potential solubility trade-offs
  • 4-Methylbenzoyl vs. 4-Methoxybenzoyl : The methyl group in the target compound and pyrrole derivatives (B1–B6) correlates with higher activity (IC₅₀ = 6–8 μM), whereas methoxy substitution (B7–B13) diminishes potency . This suggests electron-donating methyl groups enhance target binding compared to methoxy’s steric or electronic effects.
  • Naphthalene-1-carbonyl : Bulkier substituents (e.g., in compounds 80 and 81) increase molecular weight but may reduce membrane permeability due to steric hindrance .

Influence of N1-Substituent

Variations at the N1 position modulate lipophilicity and pharmacokinetics:

N1-Substituent Example Compound Molecular Weight (g/mol) Implication
Benzyl Target Compound 417.5 Balances lipophilicity and aromaticity
Butyl/Pentyl Compounds 93, 80, 81 336–370 Alkyl chains enhance lipophilicity
4-Chlorobenzyl Compound ~450 Halogenation may improve binding affinity
  • Benzyl vs.
  • 4-Chlorobenzyl : Halogenated analogs () may exhibit enhanced binding via halogen bonds but could introduce toxicity risks .

Impact of 6,7-Dimethoxy Groups

The 6,7-dimethoxy motif is shared with bioactive natural products like hydrastine (), where methoxy groups contribute to receptor binding and metabolic stability . In the target compound, these groups likely enhance solubility and modulate electron distribution in the quinoline core.

Biological Activity

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that falls under the category of dihydroquinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 295.35 g/mol
  • IUPAC Name : (2R)-2-benzyl-5,6-dimethoxy-2,3-dihydroquinolin-4(1H)-one

This compound features a quinoline core with methoxy and benzoyl substituents, which contribute to its biological activity.

Anticancer Activity

Research has indicated that 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mode of action appears to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects attributed to this compound. It appears to mitigate oxidative stress in neuronal cells and may enhance cognitive function by inhibiting acetylcholinesterase activity.

Case Studies

  • Case Study on Breast Cancer :
    A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptotic cells at higher concentrations.
  • Case Study on Bacterial Infections :
    In vivo studies utilizing murine models infected with Staphylococcus aureus demonstrated significant reductions in bacterial load when treated with the compound compared to control groups.

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